PNMT Inhibitory Activity and N-Alkyl Chain Dependence
In vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) was measured using a radiochemical assay. (3-Methylbutyl)(1-phenylethyl)amine exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating weak but measurable affinity for the enzyme's active site [1]. While direct comparative Ki data for all N-alkyl chain lengths are not available in a single study, the broader SAR landscape for this enzyme class demonstrates that N-alkyl chain length and branching critically modulate inhibitor potency, with even minor structural modifications altering Ki values by orders of magnitude [2]. The N-isopentyl group's increased steric bulk and lipophilicity relative to N-methyl, N-ethyl, or N-propyl analogs predictably alters its binding mode and recognition by the PNMT active site, establishing a unique activity profile.
| Evidence Dimension | Enzyme inhibition constant (Ki) for phenylethanolamine N-methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | N-Methyl-1-phenylethylamine and N-Ethyl-1-phenylethylamine: no reported Ki in this assay; class-level SAR indicates potency is highly sensitive to N-alkyl chain length. |
| Quantified Difference | Not directly calculable; class-level SAR predicts distinct potency. |
| Conditions | In vitro radiochemical assay using bovine adrenal PNMT |
Why This Matters
This quantitative binding data provides a specific benchmark for the compound's interaction with a pharmacologically relevant target, enabling researchers to make informed comparisons when selecting N-alkylphenylethylamine scaffolds for PNMT-related studies.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Ki data for (3-Methylbutyl)(1-phenylethyl)amine against phenylethanolamine N-methyltransferase. Accessed 2026. View Source
- [2] Grunewald GL, et al. Conformational aspects of binding of substrates and inhibitors of phenylethanolamine N-methyltransferase (PNMT). J. Med. Chem. 1982;25(8):949-954. View Source
